3-羟基环丁酮

描述

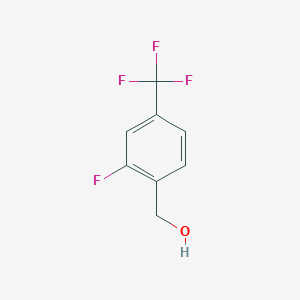

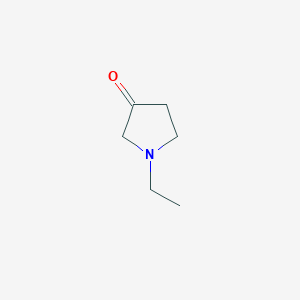

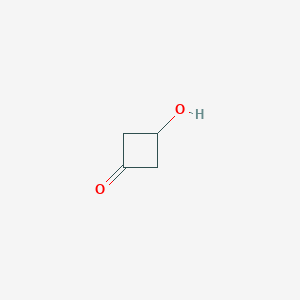

3-Hydroxycyclobutanone is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is used for research and development purposes .

Synthesis Analysis

Cyclobutanone derivatives, including 3-Hydroxycyclobutanone, can be prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol, cyclopropylphenylthio and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes . A certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published .

Molecular Structure Analysis

The molecular structure of 3-Hydroxycyclobutanone consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

Cyclobutane rings, including 3-Hydroxycyclobutanone, are useful intermediates in organic synthesis due to their inherent ring strain and rich chemical reactivity portfolio . They can be transformed in a selective manner into a wide range of other useful synthetic intermediates via organocatalyzed, Brønsted acid catalyzed or non-catalyzed procedures .

科学研究应用

杂环和碳环合成的合成子

与3-羟基环丁酮相关的3-烷氧基环丁酮是有机合成中非常有价值的中间体。由于应变能量,它们在各种反应中表现出丰富的反应性。具体来说,在Lewis酸催化下,它们形成带电离子中间体,并作为三碳或四碳合成子参与环加成反应。这包括形式[4+2]、[3+2]和[3+3]的环化和其他转化(Chen,Shan,Nie和Rao,2015)。

有机合成中的多功能中间体

3-乙酰氧基环丁酮是一种多功能中间体,可用于获得具有不同取代模式的环丁烷。已经为这种化合物开发了一种一锅法,突显了它在简化合成过程中的重要性(Zajac, 2008)。

在癌症研究中的应用

虽然与3-羟基环丁酮没有直接关联,但涉及他们的研究,如间接与该化合物相关的他汀类药物,已显示出对癌症具有潜在的保护作用。这表明相关化合物在医学研究中的重要性(Graaf, Beiderbeck, Egberts, Richel, & Guchelaar, 2004)。

在核苷类似物合成中的应用

3-羟基环丁酮衍生物已被用于核苷类似物的合成。这些类似物在制药研究中很重要,特别是因为它们在治疗各种疾病中的潜在应用(Danappe, Pal, Alexandre, Aubertin, Bourgougnon, & Huet, 2005)。

在电化学-质谱学中的作用

在电化学-质谱学中,研究了3-羟基环丁酮衍生物在理解某些化合物的生物转化中的作用。这对评估各种化学品对环境和健康的影响至关重要(Baumann, Lohmann, Rose, Ahn, Hammock, Karst, & Schebb, 2010)。

有机化学中的催化剂

3-羟基环丁酮及其衍生物被用作各种有机反应中的催化剂,包括吲哚基环丁酮的合成。这展示了它在促进复杂化学转化中的多功能性(Secci, Porcu, Rodríguez, & Frongia, 2020)。

在药物中的螯合性质

与3-羟基环丁酮相关的羟基吡啶酮衍生物以其金属螯合性质而闻名。它们是开发用于治疗金属过载和其他疾病的药物的目标(Santos, Marques, & Chaves, 2012)。

安全和危害

未来方向

In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published . The rising interest in this field represents a great point of discussion for the scientific community, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds .

属性

IUPAC Name |

3-hydroxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHGWJPDGIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxycyclobutanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Hydroxycyclobutanone interesting for cycloaddition reactions?

A1: 3-Hydroxycyclobutanone presents a unique chemical structure that allows it to participate in formal [4+2] cycloaddition reactions with enones. [, ] This is particularly interesting because it opens up possibilities for synthesizing complex cyclic molecules, which are often found in natural products and pharmaceuticals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。